

Application Notes and Protocols: HTS01037 in Combination with Gemcitabine for PDAC Treatment

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Compound of Interest

Compound Name: HTS01037

Cat. No.: B1673419

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Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismally low five-year survival rate, largely due to late diagnosis and profound resistance to conventional chemotherapies like gemcitabine.[1] Emerging research has identified Fatty Acid Binding Protein 4 (FABP4) as a key player in PDAC progression, particularly in the context of obesity, a known risk factor for the disease.[2][3][4] **HTS01037**, a potent and specific inhibitor of FABP4, has demonstrated significant anti-tumor effects in preclinical models of PDAC.[2][3] Notably, the combination of **HTS01037** with gemcitabine has been shown to enhance the chemotherapeutic efficacy of gemcitabine, offering a promising new therapeutic strategy for PDAC.[2][3]

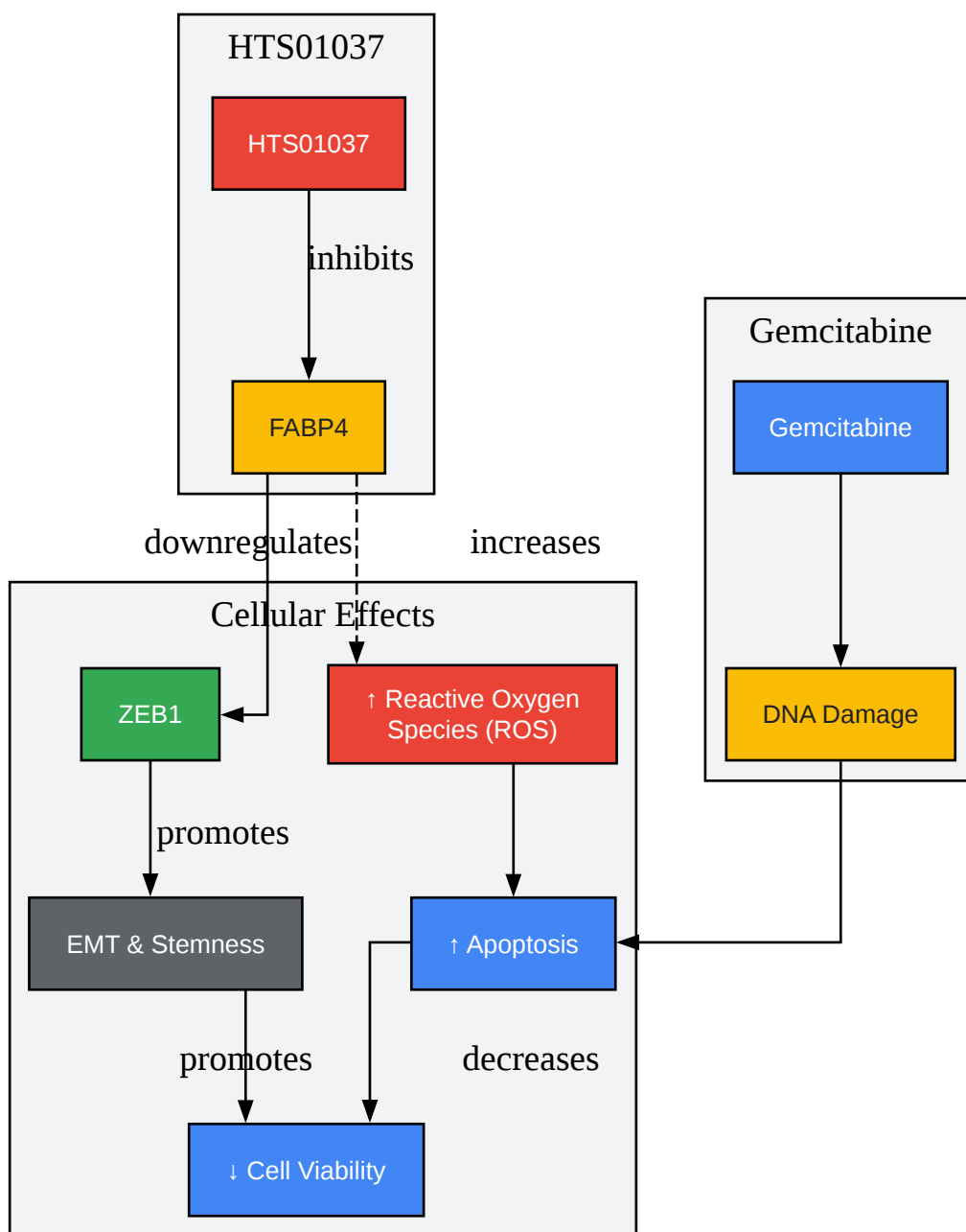
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the synergistic effects of **HTS01037** and gemcitabine in PDAC models.

Mechanism of Action and Synergy

HTS01037 exerts its anti-cancer effects by inhibiting FABP4, a protein involved in fatty acid uptake and trafficking.[2][3] In PDAC, FABP4 promotes tumor progression by inducing an Epithelial-to-Mesenchymal Transition (EMT) and enhancing cancer stemness, processes

associated with chemoresistance and metastasis.[2][3] The mechanism of **HTS01037** involves the downregulation of the transcription factor ZEB1, a key regulator of EMT and stemness markers.[2]

The synergy between **HTS01037** and gemcitabine stems from the ability of **HTS01037** to sensitize PDAC cells to gemcitabine's cytotoxic effects.[2][3] This sensitization is, at least in part, mediated by an increase in intracellular Reactive Oxygen Species (ROS) upon FABP4 inhibition.[2] Elevated ROS levels can enhance the DNA-damaging effects of chemotherapeutic agents like gemcitabine, leading to increased cancer cell death.



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Caption: Proposed signaling pathway of **HTS01037** and gemcitabine synergy.

Data Presentation

In Vitro Efficacy

The combination of **HTS01037** and gemcitabine results in a significant reduction in the viability of PDAC cells compared to either agent alone.

Table 1: In Vitro Cell Viability in PDAC Cell Lines

Cell Line	Treatment	Concentration	% Viability (relative to control)
KPC	Gemcitabine	1 μ M	~60%
HTS01037 + Gemcitabine	30 μ M + 1 μ M	~30%	
PANC-1	Gemcitabine	10 μ M	~75%
HTS01037 + Gemcitabine	30 μ M + 10 μ M	~40%	

Data is approximated from graphical representations in Shinoda et al., 2025.[\[2\]](#)

In Vivo Efficacy

In a syngeneic mouse model of PDAC, the combination of **HTS01037** and gemcitabine demonstrated superior anti-tumor activity compared to gemcitabine monotherapy.

Table 2: In Vivo Tumor Growth Inhibition in a KPC Syngeneic Mouse Model

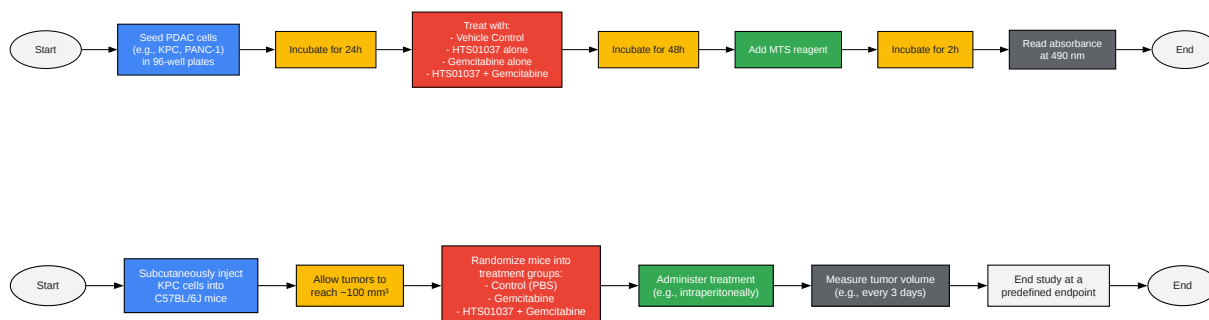
Treatment Group	Dosage	Mean Tumor Volume (Day 11)	% Tumor Growth Inhibition (vs. Control)
Control (PBS)	-	479.4 \pm 391.4 mm ³	0%
Gemcitabine	50 mg/kg	Not explicitly stated, but less effective than combo	Not explicitly stated
HTS01037 + Gemcitabine	5 mg/kg + 50 mg/kg	Significantly lower than Gemcitabine alone	Significantly higher than Gemcitabine alone

Data is based on findings from Shinoda et al., 2025.[2][3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS Assay)

This protocol is for assessing the effect of **HTS01037** and gemcitabine on the viability of PDAC cells.



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